molecular formula C18H21N7O B12248668 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B12248668
M. Wt: 351.4 g/mol
InChI Key: GMQUVTCCFGVLEZ-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with an imidazole and a morpholine-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the imidazole and morpholine-pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-imidazole: A simpler imidazole derivative with similar reactivity.

    4-morpholinopyridine: A related compound with a morpholine-pyridine moiety.

    Pyrimidin-4-amine: The core structure shared with the target compound.

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

6-(2-methylimidazol-1-yl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C18H21N7O/c1-14-19-4-5-25(14)18-11-16(22-13-23-18)21-12-15-2-3-20-17(10-15)24-6-8-26-9-7-24/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,22,23)

InChI Key

GMQUVTCCFGVLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC(=NC=C3)N4CCOCC4

Origin of Product

United States

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